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molecular formula C14H11Cl2FN2 B8749205 2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Cat. No. B8749205
M. Wt: 297.2 g/mol
InChI Key: UIZISHZMFCCGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637523B2

Procedure details

To a solution of 2,4-dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, (Preparation S, 3.56 g, 12.57 mmol) in DME (Volume: 84 mL) at −78° C. was added KHMDS (0.91 M in THF, 15.20 ml, 13.83 mmol) dropwise. After 10 min, Met (2.36 mL, 37.7 mmol) was added. The reaction was kept at −78° C. for 10 min, then allowed to come to rt. An aliquot taken while the reaction was still cool was quenched with water and extracted with EtOAc. TLC (10% EtOAc/Hex) and LC/MS showed the clean conversion to a new product. The bulk of the material was then quenched and extracted as above. The combined organic extracts were dried over MgSO4, filtered, and the solvent removed in vacuo. SG chromatography (0 to 40% EtOAc/Hex) gave 2,4-dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (3.01 g, 10.13 mmol, 81% yield). LC-MS (*M*+H)+=293.1 (*product reacts with methanol during analysis*). 1H NMR (500 MHz, CDCl3) δ ppm 7.21-7.29 (2H, m), 6.96-7.04 (2H, m), 2.88-3.02 (2H, m), 2.62 (1H, ddd, J=13.28, 7.93, 5.04 Hz), 2.26-2.35 (1H, m), 1.68 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:18])[C:5]2[CH2:10][CH2:9][CH:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[C:6]=2[N:7]=1.[CH3:19][Si]([N-][Si](C)(C)C)(C)C.[K+].N[C@H](C(O)=O)CCSC.CCOC(C)=O>COCCOC>[Cl:1][C:2]1[N:3]=[C:4]([Cl:18])[C:5]2[CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)([CH3:19])[C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(CC2)C2=CC=C(C=C2)F)Cl
Name
Quantity
84 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
15.2 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Three
Name
Quantity
2.36 mL
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was kept at −78° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to come to rt
TEMPERATURE
Type
TEMPERATURE
Details
was still cool
CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The bulk of the material was then quenched
EXTRACTION
Type
EXTRACTION
Details
extracted as above
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C(CC2)(C)C2=CC=C(C=C2)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.13 mmol
AMOUNT: MASS 3.01 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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